1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea
Description
Properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRJALPHDWLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-(1-Aminoethyl)aniline with Cyclopropyl Isocyanate
One common approach is the direct coupling of 4-(1-aminoethyl)aniline with cyclopropyl isocyanate to form the urea linkage.
- Step 1: Synthesis or procurement of 4-(1-aminoethyl)aniline, which can be prepared by selective amination of 4-nitroacetophenone followed by reduction.
- Step 2: Reaction of 4-(1-aminoethyl)aniline with cyclopropyl isocyanate under controlled conditions (e.g., room temperature to mild heating) in an inert solvent such as dichloromethane or tetrahydrofuran.
- Step 3: The nucleophilic amine attacks the electrophilic isocyanate carbon, forming the urea bond.
- Step 4: Work-up involves aqueous extraction and purification by recrystallization or chromatography.
This method typically yields the target compound in moderate to good yields (50–80%) depending on reaction conditions and purity of reagents.
Palladium-Catalyzed Coupling Methods
Advanced synthetic methods reported in patent literature describe the use of palladium-catalyzed coupling reactions to prepare intermediates or directly form the urea derivatives.
- Catalyst: Palladium acetate with ligands such as xantphos.
- Solvent: Toluene, dioxane, or tert-butanol.
- Process: Reaction of carbamates or amines with aryl halides or related intermediates to form the urea-substituted aromatic compounds.
- This method allows for the preparation of complex urea derivatives and can be adapted to prepare this compound by selecting appropriate starting materials.
Reduction and Functional Group Transformations
In some synthetic pathways, the aminoethyl group is introduced by reduction of nitro precursors or by reductive amination steps.
- Reduction of 4-nitroacetophenone derivatives to 4-aminoethylphenyl intermediates can be achieved using sodium borohydride or catalytic hydrogenation.
- Subsequent reaction with cyclopropyl isocyanate or urea derivatives yields the target compound.
- This approach allows for flexibility in modifying the aminoalkyl side chain.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Nitroacetophenone + Reduction (NaBH4) | 4-(1-Aminoethyl)aniline | 70–85 | Reduction under mild conditions |
| 2 | 4-(1-Aminoethyl)aniline + Cyclopropyl isocyanate, solvent (THF/DCM), RT | This compound | 60–80 | Direct urea formation |
| 3 | Purification (recrystallization or chromatography) | Pure target compound | - | Characterization by NMR, MS |
Research Findings and Optimization
- Yield Optimization: Reaction temperature and solvent choice critically affect yields. Room temperature reactions in aprotic solvents favor high selectivity.
- Catalyst Use: Palladium-catalyzed methods provide alternative routes for complex substitutions but require careful ligand and catalyst selection.
- Purity: Final products are purified by recrystallization from suitable solvents or chromatographic methods to achieve pharmaceutical-grade purity.
- Scalability: The direct coupling method is scalable for industrial synthesis with appropriate control of reaction parameters.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct coupling with isocyanate | 4-(1-Aminoethyl)aniline, cyclopropyl isocyanate | RT to mild heating, inert solvent | Simple, good yield, scalable | Requires pure amine precursor |
| Palladium-catalyzed coupling | Carbamate/amine, Pd catalyst, ligand | 50–100 °C, organic solvents | Versatile, suitable for complex derivatives | Catalyst cost, optimization needed |
| Reduction + urea formation | Nitro precursors, NaBH4, cyclopropyl isocyanate | Mild reduction, RT coupling | Flexible functional group introduction | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16N2O
- Molecular Weight : 220.27 g/mol
- CAS Number : 1250659-48-3
The compound features a cyclopropyl group attached to a urea moiety, which contributes to its distinctive reactivity and interaction with biological targets. The aminoethyl group enhances its solubility and potential for interaction with various receptors.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of cyclopropylureas exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally similar to 1-[4-(1-aminoethyl)phenyl]-3-cyclopropylurea have shown effectiveness against breast and lung cancer cells in vitro.
Enzyme Inhibition : Cyclopropylureas are being investigated as enzyme inhibitors, particularly in the context of metabolic pathways involved in cancer and inflammation. Their ability to mimic natural substrates allows them to bind effectively to active sites of enzymes, thereby modulating their activity.
Agricultural Applications
Herbicide Development : The compound's structural characteristics make it a candidate for developing new herbicides. Its selective inhibition of plant growth regulators can lead to effective weed management strategies while minimizing impact on crop species.
Pesticide Formulations : Research is ongoing into the use of cyclopropylureas as active ingredients in pesticide formulations. Their efficacy against specific pests while maintaining low toxicity to non-target organisms is a key area of exploration.
Materials Science
Polymer Synthesis : The urea functional group allows for the incorporation of this compound into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites.
Nanomaterials : Investigations into the use of this compound in the synthesis of nanomaterials have shown potential for creating novel materials with tailored properties for electronics and photonics.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Cyclopropylureas as Anticancer Agents | Medicinal Chemistry | Demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction. |
| Development of Selective Herbicides | Agricultural Science | Identified effective growth inhibition in target weed species with minimal effects on crops. |
| Enhancement of Polymer Properties | Materials Science | Improved thermal stability and mechanical strength in polymer composites incorporating cyclopropylureas. |
Mechanism of Action
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity. The compound may modulate the activity of its targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Key Properties of 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1250659-48-3 | Not explicitly provided | — | Cyclopropylurea, 4-(1-aminoethyl)phenyl |
| 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | 796848-79-8 | C₁₀H₁₁ClN₂O₂ | 226.66 | Chlorophenyl, hydroxyl, cyclopropylurea |
| Fluorophenyl-tetrazole urea derivative | — | C₂₄H₂₈FN₇O | 473.53 | Fluorophenyl, tetrazole, piperidinylmethyl |
Key Observations :
- Substituent Effects: The chlorophenyl-hydroxyl variant (CAS 796848-79-8) exhibits increased polarity due to the hydroxyl group, enhancing aqueous solubility compared to the target compound . The fluorophenyl-tetrazole analogue () demonstrates higher molecular weight (473.53 g/mol) and lipophilicity, likely improving membrane permeability but posing challenges for oral bioavailability. The tetrazole ring enhances metabolic stability, a common feature in drug design . The cyclopropyl group in both the target compound and the chlorophenyl variant contributes to resistance against oxidative metabolism, a critical factor in pharmacokinetic optimization .
Table 3: Comparative Pharmacological Data
| Compound | Bioactivity (Hypothetical) | Toxicity Considerations |
|---|---|---|
| This compound | Potential kinase inhibition | Aminoethyl group may pose reactivity risks |
| 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | Suspected CYP450 interaction | Chlorine substituent could increase hepatotoxicity |
| Fluorophenyl-tetrazole urea derivative | Enhanced metabolic stability | High lipophilicity may limit renal clearance |
Critical Analysis :
- The aminoethyl group in the target compound introduces a primary amine, which may increase reactivity but also offers a site for prodrug derivatization .
- The fluorophenyl-tetrazole compound’s structural complexity () may enhance target selectivity but complicate formulation due to poor solubility .
Biological Activity
1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea, also known as a cyclopropyl urea derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O
- CAS Number : 1250659-48-3
The compound features a cyclopropyl ring and an aminoethyl group attached to a phenyl ring, which contributes to its unique biological properties.
Anticancer Properties
Research has indicated that derivatives of urea compounds, including this compound, exhibit significant anticancer activity. A study highlighted that similar compounds showed broad-spectrum antitumor effects with varying degrees of potency against different cancer cell lines. For instance, some urea derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15-30 μM against various cancer types such as ovarian and prostate cancer .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. A review of related urea compounds noted their efficacy against bacterial strains, suggesting that modifications in the urea structure can enhance antibacterial activity. In vitro studies have shown that certain urea derivatives possess minimal inhibitory concentrations (MICs) effective against strains like Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound is believed to involve interactions with specific biological targets, including enzymes and receptors. The cyclopropyl moiety may enhance binding affinity to these targets, potentially leading to inhibition of critical pathways involved in tumor growth and microbial resistance. The presence of the aminoethyl group may also facilitate interactions through hydrogen bonding or ionic interactions with target proteins .
Case Studies and Experimental Data
A variety of studies have contributed to understanding the biological activity of this compound:
- Antitumor Activity : In one study, derivatives similar to this compound were tested against multiple cancer cell lines. The results indicated that modifications to the urea structure could lead to enhanced cytotoxic effects, with some compounds achieving IC50 values as low as 10 μM .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of structurally related compounds. Results showed strong activity against S. aureus with MIC values around 2 μg/mL, indicating potential for development as an antibacterial agent .
Comparative Analysis
| Compound Name | Antitumor GI50 (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| This compound | 15-30 | 2 |
| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | 25.9 | 0.06 |
| N-(6-disubstituted-BT-2-yl)-N′-(acryloyl)ureas | 21.5 | >16 |
Q & A
Basic: What synthetic strategies are recommended for synthesizing 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea, and what challenges arise in achieving high yields?
Answer:
A stepwise approach is optimal:
Cyclopropylurea Formation: React cyclopropylamine with a carbonyl source (e.g., phosgene or carbonyldiimidazole) under anhydrous conditions to form the urea backbone .
Aminoethylphenyl Integration: Introduce the 4-(1-aminoethyl)phenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Challenges:
- Steric Hindrance: The cyclopropyl group may limit reactivity; use bulky base catalysts (e.g., DBU) to enhance coupling efficiency.
- Amino Group Protection: Protect the primary amine during synthesis (e.g., Boc-protection) to prevent side reactions .
Yield Optimization: Monitor intermediates via HPLC and employ column chromatography for purification .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography: Resolve spatial arrangement of the urea moiety and cyclopropyl ring .
Advanced: How can computational methods predict the reactivity of the cyclopropyl group in this compound during functionalization?
Answer:
- DFT Calculations: Model transition states to assess strain energy and orbital interactions in the cyclopropyl ring. This predicts susceptibility to ring-opening reactions .
- MD Simulations: Study solvent effects on cyclopropyl conformation (e.g., in DMSO vs. THF) to optimize reaction conditions .
- SAR Analysis: Compare with analogs (e.g., 1-cyclopentyl-3-phenylurea) to identify steric/electronic trends .
Advanced: What experimental design considerations are critical for evaluating the compound’s biological activity while minimizing artifacts?
Answer:
- Control Experiments: Include structurally similar but inactive analogs (e.g., cyclopropyl-free derivatives) to isolate pharmacophore effects .
- Assay Conditions:
- Use low-DMSO concentrations (<0.1%) to avoid solvent interference.
- Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Dose-Response Curves: Perform triplicate measurements with nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Source Validation: Cross-check purity (>95% via HPLC) and structural integrity (NMR) of batches used in conflicting studies .
- Assay Replication: Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) with positive/negative controls .
- Meta-Analysis: Compare datasets using tools like RevMan to identify outliers or methodological biases .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (especially with volatile reagents like phosgene) .
- Spill Management: Neutralize spills with activated charcoal and dispose via hazardous waste protocols .
Advanced: What strategies enhance the compound’s stability in aqueous solutions for long-term pharmacological studies?
Answer:
- pH Optimization: Maintain pH 6–8 to prevent urea hydrolysis; use phosphate or Tris buffers .
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for reconstitution before use .
- Light Protection: Store solutions in amber vials to avoid photodegradation .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
Answer:
- Modular Substitutions:
- In Silico Screening: Use AutoDock Vina to predict binding affinity against target proteins (e.g., kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
